Cas no 19891-05-5 (5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)-)
![5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)- structure](https://it.kuujia.com/scimg/cas/19891-05-5x500.png)
19891-05-5 structure
Nome del prodotto:5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)-
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)-
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,...
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b
- PHORBOL 12,13,20-TRIACETATE, 4BETA
- Phorbol-12,13,20-Triacetate
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-3-(hydroxymethyl)-4a-beta,7b-alpha,9-beta,9a-alpha-tetrahydroxy-1,1,6,8-alpha-tetramethyl-, 3,9,9a-triacetate, (+)-
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 9,9a-bis(acetyloxy)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-, (1aR,1
- BRN 5191305
- Phorbol 12,13,20-triacetate
- Phorbol triacetate
- 6,8-alpha-tetramethyl-,3,9,9a-triacetate,(+)-xy-1
- 8,9,9a-decahydro-3-(hydroxymethyl)-4a-beta,7b-alpha,9-beta,9a-alpha-tetrahydro
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 9,9a-bis(acetyloxy)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-, (1aR,1bS,4aR,7aS,7bS,8R,9R)-
- 3-[(acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
- DTXSID90941756
- 19891-05-5
- [(1S,2S,6R,10S,11R,14R,15R)-13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate
- 9a-(Acetyloxy)-3-[(acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-E]azulen-9-yl acetate #
- LASMKIAVFGUYEG-UHFFFAOYSA-N
- (13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl)methyl acetate
- FT-0637920
- J-012849
- 4aalpha of phorbol 12,13,20-triacetate
-
- Inchi: InChI=1S/C26H34O9/c1-12-8-19-24(31,21(12)30)10-17(11-33-14(3)27)9-18-20-23(6,7)26(20,35-16(5)29)22(34-15(4)28)13(2)25(18,19)32/h8-9,13,18-20,22,31-32H,10-11H2,1-7H3/t13-,18+,19-,20-,22-,24-,25-,26?/m1/s1
- Chiave InChI: LASMKIAVFGUYEG-SNMHUSDHSA-N
- Sorrisi: CC(OCC1C[C@@]2(C(C(=C[C@H]2[C@]2(O)[C@H]([C@@H]3C(C)(C)C3(OC(=O)C)[C@@H]([C@H]2C)OC(=O)C)C=1)C)=O)O)=O
Proprietà calcolate
- Massa esatta: 490.22
- Massa monoisotopica: 490.22
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 35
- Conta legami ruotabili: 7
- Complessità: 1070
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 8
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 136Ų
- XLogP3: 0.9
Proprietà sperimentali
- Densità: 1.32
- Punto di ebollizione: 589.6°Cat760mmHg
- Punto di infiammabilità: 191.1°C
- Indice di rifrazione: 1.574
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 3
- Codice categoria di pericolo: 26/27/28-36/37/38
- Istruzioni di sicurezza: 26-27-36/37/39-45
- RTECS:GZ0591950
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:−20°C
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-296074A-5 mg |
Phorbol-12,13,20-Triacetate, |
19891-05-5 | 5mg |
¥3,761.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296074A-5mg |
Phorbol-12,13,20-Triacetate, |
19891-05-5 | 5mg |
¥3761.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296074-1mg |
Phorbol-12,13,20-Triacetate, |
19891-05-5 | 1mg |
¥1128.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296074-1 mg |
Phorbol-12,13,20-Triacetate, |
19891-05-5 | 1mg |
¥1,128.00 | 2023-07-10 |
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)- Letteratura correlata
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
19891-05-5 (5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)-) Prodotti correlati
- 16561-29-8(Phorbol 12-myristate 13-acetate)
- 37558-17-1(Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester)
- 24928-15-2(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 37558-16-0(Phorbol 12,13-dibutyrate)
- 32752-29-7(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 115905-51-6(Tetradecanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester)
- 24928-17-4(Phorbol-12,13-didecanoate)
- 1421604-44-5(tert-butyl N-2-(difluoromethyl)cyclopentylcarbamate)
- 10240-08-1(4-Methylnaphthalen-1-ol)
- 2111563-07-4(1H-1,2,3-Triazole-5-carboxylic acid, 4-(1H-pyrazol-4-yl)-, ethyl ester)
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
